molecular formula C26H22FN3O2 B2425731 (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1211740-06-5

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2425731
CAS No.: 1211740-06-5
M. Wt: 427.479
InChI Key: YVHZWBJDXXLDBE-UHFFFAOYSA-N
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Description

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
BenchChem offers high-quality (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c27-22-10-12-23(13-11-22)30-17-24(32-18-19-6-2-1-3-7-19)25(28-30)26(31)29-15-14-20-8-4-5-9-21(20)16-29/h1-13,17H,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZWBJDXXLDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and inhibitory effects on specific enzymes.

Synthesis and Characterization

The synthesis of the target compound involves several steps, including the formation of the pyrazole ring and subsequent coupling with a dihydroisoquinoline moiety. The synthetic pathway typically includes:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of 4-hydroxyacetophenone with benzyl chloride to yield a benzyloxy-substituted pyrazole.
  • Coupling with Dihydroisoquinoline : The pyrazole is then coupled with a 3,4-dihydroisoquinoline derivative through a methanone linkage.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

In vitro assays indicated that the compound has an IC50 value of approximately 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, suggesting potent anticancer activity. Notably, it showed minimal cytotoxicity towards normal HEK-293T cells, indicating a favorable selectivity profile for cancer cells over normal cells .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it was assessed for its activity against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that derivatives of this class may exhibit moderate to potent AChE inhibitory activity, although specific IC50 values for this compound require further investigation .

The proposed mechanism of action for the anticancer activity involves:

  • Inhibition of Tubulin Polymerization : The compound likely binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Induction of Apoptosis : It may also trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have been documented regarding similar compounds within this chemical class:

  • Study on Analogous Pyrazoles : A study demonstrated that related pyrazole derivatives exhibited significant growth inhibition in various cancer models, supporting the hypothesis that structural modifications can enhance biological activity .
  • PDE Inhibition Research : Research on phosphodiesterase (PDE) inhibitors has shown that compounds with similar scaffolds can reduce inflammatory responses in vivo, suggesting potential therapeutic applications beyond oncology .

Data Tables

Compound NameCell LineIC50 Value (µM)Selectivity
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanoneSiHa3.60 ± 0.45High
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanonePC-32.97 ± 0.88High
Related Pyrazole DerivativeHEK-293T>50Moderate

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps that typically include the formation of the pyrazole ring followed by the introduction of the benzyloxy and isoquinoline moieties. The structural complexity allows for diverse modifications, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the 4-fluorophenyl group is believed to enhance these properties by improving the compound's binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole-based compounds can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis and other inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of cytokine release .

Herbicidal Activity

The herbicidal potential of pyrazole derivatives has been explored extensively. Studies have shown that modifications at the 3-position of the pyrazole ring can significantly influence herbicidal activity against various weeds. Compounds with electron-withdrawing groups, such as trifluoromethyl substitutions, have demonstrated enhanced herbicidal properties, suggesting that similar modifications could be beneficial for developing new herbicides .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal showcased a series of pyrazole derivatives, including those structurally related to (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, which were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Herbicide Development

In another study focusing on herbicidal activity, researchers synthesized a range of pyrazole derivatives and assessed their effectiveness against common agricultural weeds. The findings revealed that specific substitutions led to improved herbicidal performance while maintaining crop safety, highlighting the potential for these compounds in agricultural applications .

Future Perspectives

The ongoing research into (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suggests promising avenues for further exploration:

  • Drug Development : Continued investigation into its anticancer and anti-inflammatory properties could lead to new therapeutic agents.
  • Agricultural Innovation : Further optimization of its herbicidal properties may result in safer and more effective agricultural chemicals.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsLow micromolar IC50 values against various cancer cell lines
Anti-inflammatory EffectsModulates inflammatory pathwaysPotential therapeutic agent for inflammatory diseases
Herbicidal ActivityEffective against various agricultural weedsEnhanced activity with specific substitutions

Q & A

Basic: What are the recommended synthetic routes for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can yield optimization be achieved?

Methodological Answer:
The compound’s pyrazole and dihydroisoquinoline moieties suggest a multi-step synthesis. A plausible route involves:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or enones under acidic conditions, as demonstrated for pyrazoline derivatives in related studies .

Benzyloxy Group Introduction : Nucleophilic substitution or Mitsunobu reaction using benzyl alcohol derivatives. Evidence from Mannich reactions in pyrazole systems (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives) highlights the importance of protecting groups to prevent side reactions .

Dihydroisoquinoline Coupling : Amide bond formation via coupling reagents (e.g., EDCI/HOBt) or Schlenk techniques, optimized by controlling stoichiometry and temperature .
Yield Optimization : Use design-of-experiments (DoE) approaches to test variables (e.g., solvent polarity, catalyst loading). HPLC monitoring (as in ) ensures intermediate purity.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., benzyloxy, fluorophenyl). Compare chemical shifts with analogous pyrazole-dihydroisoquinoline hybrids .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. For example, used single-crystal X-ray diffraction to confirm pyrazole ring conformation in a related chlorophenyl-pyrazole derivative .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • FTIR : Validate functional groups (C=O stretch in methanone, C-F stretch in fluorophenyl) .

Advanced: How can researchers design experiments to investigate potential pharmacological mechanisms of this compound, particularly in enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes structurally similar to the compound’s moieties (e.g., kinases or proteases with hydrophobic active sites). Pyrazoline derivatives in showed antitumor activity via kinase inhibition .
  • In Vitro Assays :
    • Fluorescence-Based Screening : Use quenched substrates to measure inhibition (e.g., FRET assays).
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Data Validation : Cross-validate with molecular docking (e.g., AutoDock Vina) using crystallographic data from .
  • Contradiction Resolution : If IC50 values conflict across assays, test solubility (via DLS) or metabolic stability (microsomal assays) .

Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

Pharmacokinetic Profiling :

  • Assess bioavailability (e.g., Caco-2 permeability) and plasma stability (LC-MS/MS quantification).
  • Compare metabolite profiles (via liver microsome assays) to identify inactivation pathways .

Dosage Adjustments : Use allometric scaling from rodent models, accounting for species-specific metabolic differences.

Mechanistic Studies :

  • Transcriptomics : Compare gene expression in treated vs. untreated cells/tissues.
  • Proteomics : Identify off-target interactions via affinity purification-mass spectrometry.

Environmental Factors : Control for variables like diet or microbiome (see ’s ecosystem-level analysis framework) .

Advanced: What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach inspired by ’s environmental-chemical framework :

Abiotic Degradation :

  • Hydrolysis : Incubate at varying pH levels (1–13) and analyze via LC-UV/MS.
  • Photolysis : Expose to UV-Vis light (e.g., solar simulator) and monitor degradation products.

Biotic Degradation :

  • Soil Microcosms : Inoculate with activated sludge and track mineralization (14C labeling).
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect intermediates.

Ecotoxicology :

  • Daphnia magna Acute Toxicity : Follow OECD 202 guidelines.
  • Algal Growth Inhibition : Assess impacts on primary producers (OECD 201).

Advanced: How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

Preformulation Studies :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures.

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and delay metabolism, as seen in ’s pyrazole-carbothioamide derivatives .

Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles to protect against enzymatic degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.